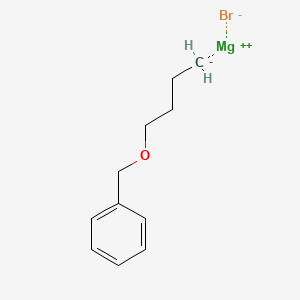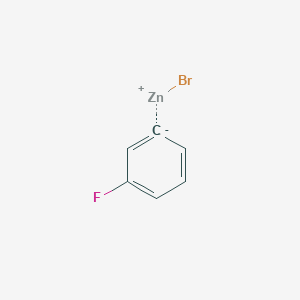
3-Fluorophenylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluorophenylzinc bromide, 0.50 M in THF (3-FPZnBr) is a reagent that is widely used in organic synthesis and laboratory experiments. It is a strong nucleophile, which makes it highly reactive in a variety of transformations. 3-FPZnBr has been used in a variety of synthesis methods, including Suzuki-Miyaura coupling, Negishi coupling and Stille coupling. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, 3-FPZnBr has been applied in a variety of scientific research applications, such as enzyme inhibition, protein-protein interactions, and DNA-protein interactions.
科学研究应用
3-Fluorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. In particular, it has been used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions. For example, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.
作用机制
The mechanism of action of 3-Fluorophenylzinc bromide, 0.50 M in THF is based on its strong nucleophilicity. The nucleophile reacts with electrophiles, such as protons, to form a new covalent bond. This reaction can occur in a variety of chemical transformations, such as Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. Additionally, the nucleophilic reactivity of 3-Fluorophenylzinc bromide, 0.50 M in THF can be used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions.
Biochemical and Physiological Effects
3-Fluorophenylzinc bromide, 0.50 M in THF has been studied for its biochemical and physiological effects. In particular, it has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.
实验室实验的优点和局限性
The advantages of 3-Fluorophenylzinc bromide, 0.50 M in THF for laboratory experiments include its strong nucleophilicity, which makes it highly reactive in a variety of transformations. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, 3-Fluorophenylzinc bromide, 0.50 M in THF is toxic and should be handled with caution. Additionally, the product is highly volatile and can be difficult to store.
未来方向
There are many potential future directions for 3-Fluorophenylzinc bromide, 0.50 M in THF. For example, it could be used to study the inhibition of other enzymes, such as proteases and lipases. Additionally, it could be used to study the interactions between other proteins and DNA. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF could be used to synthesize a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials.
合成方法
The synthesis of 3-Fluorophenylzinc bromide, 0.50 M in THF is typically done through a two-step reaction. First, 3-fluorophenyl bromide is reacted with zinc in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-fluorophenylzinc bromide and zinc bromide, which is then removed by filtration. The product is then dissolved in THF (tetrahydrofuran), and the solution is concentrated to 0.50 M in THF.
属性
IUPAC Name |
bromozinc(1+);fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSSWBXSNKOEY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo(3-fluorophenyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)



![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
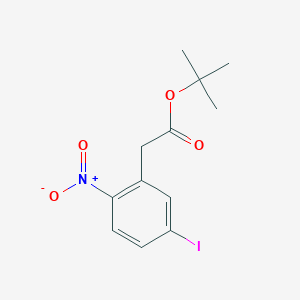
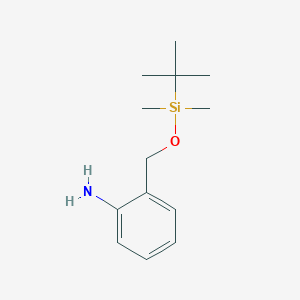
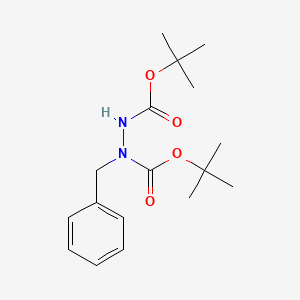
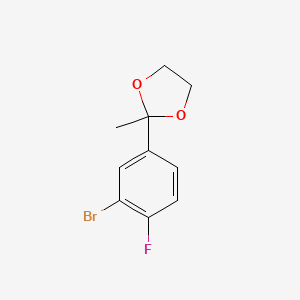
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)
